4-nitro-N-(5-(3-nitrobenzyl)thiazol-2-yl)benzamide
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Description
4-nitro-N-(5-(3-nitrobenzyl)thiazol-2-yl)benzamide is a complex organic compound with the molecular formula C17H12N4O5S and a molecular weight of 384.373 g/mol . This compound features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The presence of nitro
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with various targets such as topoisomerase ii and proinflammatory cytokines .
Mode of Action
Similar compounds have been shown to bind to dna and interact with topoisomerase ii, resulting in dna double-strand breaks . This interaction can lead to a G2 stop and ultimately, cell death .
Biochemical Pathways
Similar compounds have been shown to modulate proinflammatory cytokines and the catecholaminergic and serotonergic pathways .
Result of Action
Similar compounds have been shown to have antihyperalgesic effects in mice having neuropathic pain . It has also been studied that similar compounds inhibit the growth of pancreatic cancer cells .
Properties
IUPAC Name |
4-nitro-N-[5-[(3-nitrophenyl)methyl]-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4O5S/c22-16(12-4-6-13(7-5-12)20(23)24)19-17-18-10-15(27-17)9-11-2-1-3-14(8-11)21(25)26/h1-8,10H,9H2,(H,18,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NESUKEVSTDJRSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CC2=CN=C(S2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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